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Compound of Interest

Compound Name: 10-Chloro-9-anthraldehyde

Cat. No.: B076771 Get Quote

Introduction
10-Chloro-9-anthraldehyde, with the chemical formula C₁₅H₉ClO, is a substituted polycyclic

aromatic hydrocarbon.[1][2] As a derivative of anthracene, this compound is of significant

interest in chemical synthesis and materials science, serving as a building block for dyes,

fluorescent probes, and organic semiconductors.[3][4] The precise characterization of its

molecular structure is paramount for ensuring purity, predicting reactivity, and understanding its

physicochemical properties. This guide provides an in-depth analysis of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

—used to elucidate and confirm the structure of 10-Chloro-9-anthraldehyde. The

methodologies and interpretations presented herein are grounded in established principles and

validated data, offering researchers a reliable reference for their work.

Molecular Structure and Physicochemical
Properties
The foundational step in any spectroscopic analysis is understanding the molecule's basic

architecture and properties. 10-Chloro-9-anthraldehyde consists of an anthracene core with

an aldehyde group at the 9-position and a chlorine atom at the 10-position.

Key Properties:

Molecular Formula: C₁₅H₉ClO[4]
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Molecular Weight: 240.68 g/mol [4]

CAS Number: 10527-16-9[4]

Appearance: Solid[1]

Melting Point: 215-218 °C

The molecule's structure is depicted below. The numbering of the anthracene ring is crucial for

the assignment of NMR signals.

Caption: Chemical structure of 10-Chloro-9-anthraldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of an organic molecule.

Principles and Experimental Approach
NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and

¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation

at specific frequencies, which are dependent on their local chemical environment. This provides

information about the connectivity and spatial arrangement of atoms.

A Self-Validating Experimental Protocol:

Sample Preparation: Dissolve ~5-10 mg of 10-Chloro-9-anthraldehyde in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃). The deuterated solvent is essential as it is "invisible" in ¹H

NMR and provides a lock signal for the spectrometer.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

TMS is chemically inert and provides a reference signal at 0 ppm.

Data Acquisition: Place the sample tube in the NMR spectrometer. Acquire the ¹H spectrum

first, as it is quicker due to the high natural abundance of ¹H. Subsequently, acquire the more

time-intensive ¹³C spectrum.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform to obtain the frequency-domain spectrum. Phase and baseline corrections are

applied to ensure accurate integration and peak picking.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number, environment, and connectivity

of hydrogen atoms. For 10-Chloro-9-anthraldehyde, nine proton signals are expected.

Proton Assignment
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde H ~10.0 - 11.0 Singlet (s)

Aromatic H's ~7.5 - 9.0 Multiplets (m)

Interpretation:

The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom

and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield as a

sharp singlet.

The eight aromatic protons will appear as a complex series of multiplets in the aromatic

region. Protons closer to the electron-withdrawing aldehyde and chloro groups (e.g., H1, H8)

are expected to be further downfield than the others. The specific coupling patterns can be

resolved with higher-field instruments.[5]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments.[6]
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (Aldehyde) ~190 - 200

C-Cl (C10) ~130 - 140

C-CHO (C9) ~135 - 145

Aromatic C-H & C-C ~120 - 135

Interpretation:

The carbonyl carbon of the aldehyde is the most deshielded carbon and appears significantly

downfield.

The two quaternary carbons directly attached to the substituents (C9 and C10) will also be

downfield.

The remaining twelve aromatic carbons will resonate in the typical range of 120-135 ppm.

The exact chemical shifts are influenced by the electronic effects of the substituents.[1][6]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Principles and Experimental Approach
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

vibrations of the chemical bonds (e.g., stretching, bending). The frequency of radiation

absorbed is characteristic of the specific bond type and its environment.

Experimental Protocol (KBr Wafer Method):

Sample Preparation: Grind a small amount (~1-2 mg) of 10-Chloro-9-anthraldehyde with

~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.
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Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire

the spectrum. A background spectrum of air is typically recorded and automatically

subtracted.

Caption: Workflow for IR analysis using the KBr pellet method.

IR Spectral Data
The IR spectrum of 10-Chloro-9-anthraldehyde will exhibit several characteristic absorption

bands.[1][7]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050 - 3100 C-H Stretch Aromatic

~1680 - 1700 C=O Stretch Aldehyde

~1500 - 1600 C=C Stretch Aromatic Ring

~1000 - 1200 C-Cl Stretch Aryl Halide

~700 - 900 C-H Bend Aromatic (Out-of-plane)

Interpretation:

The most diagnostic peak is the strong absorption from the aldehyde carbonyl (C=O) stretch,

expected around 1685 cm⁻¹. The exact position is influenced by conjugation with the

anthracene ring. The presence of this peak is strong evidence for the aldehyde functionality.

[8]

The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.

A band in the 1000-1200 cm⁻¹ region is indicative of the C-Cl bond.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Principles and Experimental Approach
In electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with

high-energy electrons. This process ejects an electron from the molecule, forming a positively

charged molecular ion (M⁺•). This ion can then fragment into smaller, characteristic charged

ions and neutral radicals. The mass spectrometer separates these ions based on their mass-to-

charge ratio (m/z) and detects their relative abundance.

Mass Spectral Data
The mass spectrum of 10-Chloro-9-anthraldehyde provides clear evidence of its identity.[1]

m/z Proposed Ion Relative Abundance

240/242 [C₁₅H₉ClO]⁺• (M⁺•) High (Isotope pattern)

239/241 [M-H]⁺ High

212/214 [M-CO]⁺• Moderate

205 [M-Cl]⁺ Moderate

176 [M-H-Cl-CO]⁺ or [C₁₄H₈]⁺ High

Interpretation:

Molecular Ion (M⁺•): The presence of a pair of peaks at m/z 240 and 242 in an approximate

3:1 ratio is definitive evidence for a molecule containing one chlorine atom (due to the

natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular weight of

240.68 g/mol .[1]

Key Fragments: The loss of a hydrogen atom (m/z 239) is a common fragmentation. A

significant peak at m/z 176 corresponds to the loss of the aldehyde group (CHO) and the

chlorine atom, resulting in a stable dehydroanthracene or phenanthryne-type cation.[1] The

peak at m/z 205 indicates the loss of the chlorine atom.
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Caption: Proposed EI-MS fragmentation of 10-Chloro-9-anthraldehyde.

Conclusion
The comprehensive analysis of 10-Chloro-9-anthraldehyde using NMR, IR, and MS provides

a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-

hydrogen framework and the precise location of the substituents. IR spectroscopy confirms the

presence of key functional groups, notably the aldehyde carbonyl. Mass spectrometry

establishes the molecular weight, confirms the presence of chlorine through its isotopic

signature, and offers structural insights via predictable fragmentation pathways. Together, these

techniques provide an unambiguous spectroscopic fingerprint, essential for any researcher

working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b076771?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/10-Chloro-9-anthraldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/10-Chloro-9-anthraldehyde
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RQ1N54G12
https://wap.guidechem.com/dictionary/en/642-31-9.html
https://www.sigmaaldrich.com/TW/zh/product/aldrich/152110
https://www.chemicalbook.com/SpectrumEN_10527-16-9_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_10527-16-9_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_10527-16-9_IR2.htm
https://brainly.com/question/38274814
https://www.benchchem.com/product/b076771#spectroscopic-data-for-10-chloro-9-anthraldehyde-nmr-ir-ms
https://www.benchchem.com/product/b076771#spectroscopic-data-for-10-chloro-9-anthraldehyde-nmr-ir-ms
https://www.benchchem.com/product/b076771#spectroscopic-data-for-10-chloro-9-anthraldehyde-nmr-ir-ms
https://www.benchchem.com/product/b076771#spectroscopic-data-for-10-chloro-9-anthraldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076771?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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